Dihydrocortisol is a metabolite of cortisol, produced primarily through the action of the enzyme 5β-reductase in the liver. [, , ] Two isomers exist: 5α-dihydrocortisol and 5β-dihydrocortisol. [, ] It is further metabolized to tetrahydrocortisol. [, ] While dihydrocortisol itself possesses limited mineralocorticoid activity, it has been found to potentiate the effects of glucocorticoids like dexamethasone. [, , ] This potentiation has been implicated in the ocular hypertension seen in glaucoma. [, , ] Dihydrocortisol is also studied in relation to various physiological conditions such as Cushing's disease [, ], stress [, ], and scrapie in sheep. [, ]
Dihydrocortisol is classified as a glucocorticoid, a class of steroid hormones that are synthesized from cholesterol in the adrenal cortex. It is primarily produced in the liver through the metabolism of cortisol, which itself is derived from cortisone. The enzymatic pathways involved include 11β-hydroxysteroid dehydrogenase enzymes that regulate the interconversion between cortisol and cortisone. Dihydrocortisol can also be considered a minor metabolite of cortisol, with specific functions in modulating physiological responses.
Dihydrocortisol is synthesized primarily through the reduction of cortisol. The enzymatic reaction involves the action of 5α-reductase, which catalyzes the conversion of cortisol to dihydrocortisol. This reaction typically occurs in the liver and kidneys, where cortisol undergoes various metabolic transformations.
Dihydrocortisol has a molecular formula of C21H30O5, similar to that of cortisol but with structural differences that affect its biological activity.
The presence of these functional groups influences its solubility and interaction with glucocorticoid receptors in target tissues.
Dihydrocortisol participates in several chemical reactions primarily related to its metabolism and interaction with other biomolecules:
Dihydrocortisol exerts its effects mainly through binding to glucocorticoid receptors located in various tissues. This binding leads to:
Research indicates that dihydrocortisol has similar but distinct effects compared to cortisol due to differences in receptor affinity and downstream signaling pathways.
Dihydrocortisol exhibits several notable physical and chemical properties:
Methods such as liquid chromatography-mass spectrometry (LC-MS) are employed for quantification and analysis of dihydrocortisol levels in biological samples.
Dihydrocortisol has several scientific applications:
Dihydrocortisol (DHF) refers to cortisol metabolites formed via the reduction of the Δ⁴ double bond between positions C4 and C5 of the steroid A-ring. This generates two distinct stereoisomers: 5α-dihydrocortisol (5α-DHF; allopregnane derivative) and 5β-dihydrocortisol (5β-DHF; pregnane derivative). The molecular formula for both isomers is C₂₁H₃₂O₅, with a molar mass of 364.48 g/mol [3] [7].
The critical distinction lies in their A/B ring junctures:
Both isomers retain cortisol’s C3-ketone, C11β-hydroxyl, C17α-hydroxyl, and C20-ketone functional groups. X-ray crystallographic analyses confirm that 5α-DHF adopts a chair conformation in the A-ring, while 5β-DHF exhibits a twisted boat conformation due to steric strain from cis fusion [5] [9].
Table 1: Structural Properties of Dihydrocortisol Isomers
Property | 5α-Dihydrocortisol | 5β-Dihydrocortisol |
---|---|---|
A/B Ring Fusion | Trans (5α-H) | Cis (5β-H) |
Molecular Conformation | Near-planar | Bent (~90°) |
IUPAC Name | 11β,17α,21-Trihydroxy-5α-pregnane-3,20-dione | 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione |
CAS Registry | 5612-80-6 | 5713-33-3 |
Cortisol metabolism to dihydrocortisol is catalyzed by NADPH-dependent 5α-reductases (EC 1.3.1.22), membrane-bound enzymes of the endoplasmic reticulum. Three human isozymes exist:
The catalytic mechanism involves:
Crystal structures of SRD5A2 (PDB: 7BWM) reveal a 7-transmembrane helix topology enclosing a hydrophobic active site. The enzyme positions cortisol’s Δ⁴-bond proximal to NADPH, with finasteride forming a covalent adduct (NADP-dihydrofinasteride) in the catalytic pocket, illustrating competitive inhibition [9].
Table 2: Human 5α-Reductase Isozymes in Cortisol Metabolism
Isozyme | Gene | Tissue Distribution | Optimal pH | Inhibition by Finasteride |
---|---|---|---|---|
Type 1 | SRD5A1 | Liver, skin, brain | Neutral-Alkaline | Weak |
Type 2 | SRD5A2 | Prostate, genital skin | Acidic | Potent (Kᵢ ~ 3×10⁻¹³ M) |
Type 3 | SRD5A3 | Ubiquitous (glycosylation pathway) | Not characterized | Unknown |
The reduction of cortisol to 5β-DHF is catalyzed by Δ⁴-3-ketosteroid 5β-reductase (AKR1D1; EC 1.3.1.3), a cytosolic enzyme distinct from 5α-reductases. Key differences:
Enzymatic Characteristics
Biological Significance
Genetic deficiencies highlight physiological divergence:
Table 3: Comparative Properties of Cortisol Dihydro Metabolites
Property | 5α-Dihydrocortisol | 5β-Dihydrocortisol |
---|---|---|
Catalytic Enzyme | SRD5A1/SRD5A2/SRD5A3 | AKR1D1 |
Subcellular Localization | Endoplasmic reticulum membrane | Cytosol |
Glucocorticoid Receptor Binding | ~10% of cortisol | <1% of cortisol |
Downstream Metabolism | 3α,5α-Tetrahydrocortisol (minor) | 3α,5β-Tetrahydrocortisol (major) |
Biological Roles | Ocular pressure regulation | Neurosteroid precursor; bile acid synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0